molecular formula C8H7NaO2S B154774 Sodium (phenylthio)acetate CAS No. 1641-35-6

Sodium (phenylthio)acetate

Cat. No. B154774
CAS RN: 1641-35-6
M. Wt: 190.2 g/mol
InChI Key: OYCGIXLICRSQPW-UHFFFAOYSA-M
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Description

Sodium (phenylthio)acetate is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and ethanol. Sodium (phenylthio)acetate has been used in a variety of research fields, including organic chemistry, biochemistry, and pharmacology. In

Scientific Research Applications

Sodium (Sodium (phenylthio)acetate)acetate has been used in a variety of scientific research applications. One of the most common uses is as a reagent in organic chemistry. Sodium (Sodium (phenylthio)acetate)acetate can be used to convert carboxylic acids into their corresponding thioesters. This reaction is useful in the synthesis of a variety of organic compounds.
In addition to its use in organic chemistry, Sodium (Sodium (phenylthio)acetate)acetate has also been used in biochemical and pharmacological research. It has been shown to have anti-tumor activity in vitro and in vivo. Sodium (Sodium (phenylthio)acetate)acetate has also been shown to inhibit the growth of bacteria and fungi.

Mechanism Of Action

The mechanism of action of Sodium (Sodium (phenylthio)acetate)acetate is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in cellular metabolism. This leads to a decrease in the production of ATP, which is necessary for cell survival.

Biochemical And Physiological Effects

Sodium (Sodium (phenylthio)acetate)acetate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, bacteria, and fungi. It has also been shown to reduce inflammation and oxidative stress.

Advantages And Limitations For Lab Experiments

Sodium (Sodium (phenylthio)acetate)acetate has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It is also stable and can be stored for long periods of time.
However, there are also limitations to the use of Sodium (Sodium (phenylthio)acetate)acetate in lab experiments. It can be toxic to cells at high concentrations. It is also not very soluble in organic solvents, which can limit its use in certain reactions.

Future Directions

There are several future directions for the research on Sodium (Sodium (phenylthio)acetate)acetate. One area of interest is its potential as an anti-cancer agent. Further research is needed to fully understand its mechanism of action and to determine its efficacy in vivo.
Another area of interest is its potential as an anti-inflammatory agent. Sodium (Sodium (phenylthio)acetate)acetate has been shown to reduce inflammation in vitro, and further research is needed to determine its potential as a therapeutic agent for inflammatory diseases.
In conclusion, Sodium (Sodium (phenylthio)acetate)acetate is a versatile compound that has been widely used in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of Sodium (Sodium (phenylthio)acetate)acetate as a therapeutic agent in various fields.

Synthesis Methods

Sodium (Sodium (phenylthio)acetate)acetate can be synthesized through a variety of methods. One common method involves the reaction of Sodium (phenylthio)acetateacetic acid with sodium hydroxide. The resulting compound is then purified through crystallization.

properties

CAS RN

1641-35-6

Product Name

Sodium (phenylthio)acetate

Molecular Formula

C8H7NaO2S

Molecular Weight

190.2 g/mol

IUPAC Name

sodium;2-phenylsulfanylacetate

InChI

InChI=1S/C8H8O2S.Na/c9-8(10)6-11-7-4-2-1-3-5-7;/h1-5H,6H2,(H,9,10);/q;+1/p-1

InChI Key

OYCGIXLICRSQPW-UHFFFAOYSA-M

Isomeric SMILES

C1=CC=C(C=C1)SCC(=O)[O-].[Na+]

SMILES

C1=CC=C(C=C1)SCC(=O)[O-].[Na+]

Canonical SMILES

C1=CC=C(C=C1)SCC(=O)[O-].[Na+]

synonyms

(Phenylthio)acetic acid sodium salt

Origin of Product

United States

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